molecular formula C7H5F3N4 B13662050 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Katalognummer: B13662050
Molekulargewicht: 202.14 g/mol
InChI-Schlüssel: SAGGBIXGCAUXIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, such as a halogenated pyrazolo[4,3-c]pyridine, using reagents like Selectfluor or trifluoromethyl iodide under basic conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific trifluoromethylated pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where strong electron-withdrawing groups and heterocyclic frameworks are advantageous .

Eigenschaften

Molekularformel

C7H5F3N4

Molekulargewicht

202.14 g/mol

IUPAC-Name

4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-3(1-2-12-5)13-14-6(4)11/h1-2H,(H3,11,13,14)

InChI-Schlüssel

SAGGBIXGCAUXIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1NN=C2N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.